molecular formula C14H18OS B179803 Cyclohexyl 4-thiomethylphenyl ketone CAS No. 197439-30-8

Cyclohexyl 4-thiomethylphenyl ketone

Cat. No.: B179803
CAS No.: 197439-30-8
M. Wt: 234.36 g/mol
InChI Key: NDPAQSZECOHMLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-thiomethylphenyl ketone typically involves the reaction of cyclohexanone with 4-methylthiophenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-thiomethylphenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexyl 4-thiomethylphenyl ketone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-thiomethylphenyl ketone involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, influencing cellular redox states. It may also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Cyclohexyl 4-thiomethylphenyl ketone is unique due to its combination of a cyclohexyl group and a 4-thiomethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

cyclohexyl-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPAQSZECOHMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642592
Record name Cyclohexyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197439-30-8
Record name Cyclohexyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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